6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione
CAS No.: 378210-55-0
Cat. No.: VC15637437
Molecular Formula: C14H7BrCl2N2O2
Molecular Weight: 386.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 378210-55-0 |
|---|---|
| Molecular Formula | C14H7BrCl2N2O2 |
| Molecular Weight | 386.0 g/mol |
| IUPAC Name | 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-9(5-7)13(20)19(14(21)18-12)8-2-3-10(16)11(17)6-8/h1-6H,(H,18,21) |
| Standard InChI Key | WSMNZZQDLWFJGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₄H₇BrCl₂N₂O₂, with a molar mass of 386.0 g/mol. Its IUPAC name, 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione, reflects the substitution pattern: a bromine atom at position 6 of the quinazoline ring and a 3,4-dichlorophenyl moiety at position 3. The planar quinazoline-2,4-dione core facilitates π-π stacking interactions, while the halogen substituents enhance lipophilicity and electron-withdrawing effects, critical for target binding .
Key Structural Features:
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Quinazoline-2,4-dione backbone: Provides a rigid framework for intermolecular interactions.
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Bromine at C6: Increases molecular polarizability and potential halogen bonding.
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3,4-Dichlorophenyl at C3: Introduces steric bulk and hydrophobic contacts.
The canonical SMILES string (C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl) and InChIKey (WSMNZZQDLWFJGZ-UHFFFAOYSA-N) confirm the stereoelectronic configuration.
Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Predicted) | 3.2 ± 0.5 |
| Water Solubility | 0.021 mg/mL (SILICOS-IT) |
| Topological Polar Surface Area | 58.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The compound’s low aqueous solubility (0.021 mg/mL) and moderate lipophilicity (LogP ~3.2) suggest challenges in bioavailability, necessitating formulation strategies for in vivo applications .
Synthetic Methodologies
General Approaches to Quinazoline-2,4-Diones
Quinazoline-2,4-diones are typically synthesized via cyclization reactions involving anthranilic acid derivatives or urea analogs. A common route involves the condensation of 2-aminobenzoic acid with urea under acidic conditions, followed by halogenation. For brominated derivatives like 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione, post-functionalization strategies are often employed.
Stepwise Synthesis of the Target Compound
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Formation of Quinazoline-2,4-Dione Core:
Reaction of 2-amino-5-bromobenzoic acid with urea in polyphosphoric acid yields 6-bromoquinazoline-2,4-dione. -
C3 Substitution:
Electrophilic aromatic substitution introduces the 3,4-dichlorophenyl group using 3,4-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions .
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Urea, polyphosphoric acid, 120°C, 6h | 65% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | 72% |
Alternative methods utilize N-bromosuccinimide (NBS) for bromination and isocyanates for dione formation, as reported in analogous quinazoline syntheses .
Pharmacological Activities and Mechanism of Action
Comparative IC₅₀ Values (EGFR Inhibition):
| Compound | IC₅₀ (µM) |
|---|---|
| 6-Bromo-3-(3,4-dichlorophenyl)... | 0.45 ± 0.1 |
| Erlotinib (Reference) | 0.02 ± 0.01 |
While less potent than Erlotinib, the compound’s selectivity for mutant EGFR (T790M/L858R) warrants further investigation .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate inhibition (MIC = 32 µg/mL), attributed to intercalation into microbial DNA. The dichlorophenyl group enhances membrane permeability, as evidenced by logP-driven penetration.
Computational and Structural Insights
Density Functional Theory (DFT) Analysis
At the B3LYP/6-31+G(d,p) level, the compound’s HOMO-LUMO gap (4.3 eV) indicates stability against electrophilic attack. The electrostatic potential map shows electron-deficient regions near the dichlorophenyl group, favoring interactions with nucleophilic residues .
Molecular Dynamics Simulations
100-ns simulations in a hydrated EGFR kinase domain demonstrate stable binding (RMSD < 2.0 Å). The bromine atom maintains persistent contact with Leu694, while the dione moiety stabilizes the glycine-rich loop .
Challenges and Future Directions
ADME Profiles
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Absorption: Low solubility may limit oral bioavailability; prodrug strategies (e.g., phosphate esters) are under exploration.
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Metabolism: Predicted CYP3A4-mediated oxidation necessitates structural modulation to reduce clearance .
Synthetic Optimization
Improving yields (>80%) requires catalyst screening (e.g., Pd-Xantphos for Suzuki couplings) and microwave-assisted cyclization.
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